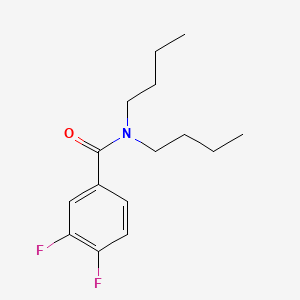

N,N-dibutyl-3,4-difluorobenzamide

Description

N,N-Dibutyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two butyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine atoms are known to influence electronic effects, steric interactions, and binding affinity in medicinal and agrochemical contexts .

Properties

Molecular Formula |

C15H21F2NO |

|---|---|

Molecular Weight |

269.336 |

IUPAC Name |

N,N-dibutyl-3,4-difluorobenzamide |

InChI |

InChI=1S/C15H21F2NO/c1-3-5-9-18(10-6-4-2)15(19)12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

WFNFMOHJJXXHIP-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Benzamides in Medicinal Chemistry

CI-1040 (PD184352)

- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .

- Key Properties: MEK1/2 inhibitor with IC₅₀ = 17 nM . Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified) and glucuronidation . Active metabolite PD-0184264 (zapnometinib) showed improved bioavailability and advanced to clinical trials .

- Comparison: Unlike N,N-dibutyl-3,4-difluorobenzamide, CI-1040 features a cyclopropylmethoxy group and halogenated aromatic ring, enhancing target specificity but complicating metabolic stability.

N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0)

- Structure : Methyl substitution on the benzamide ring with a 3,4-difluorophenyl group .

- Key Properties : Fluorine atoms enhance binding to aromatic receptors, while the methyl group modulates steric effects.

- Comparison : The absence of bulky N-substituents in this analog reduces lipophilicity compared to this compound, suggesting differences in tissue distribution and solubility.

Fluorinated Benzamides in Agrochemicals

Diflubenzuron

- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide .

- Application : Insect growth regulator targeting chitin synthesis.

- Comparison : The 2,6-difluoro substitution pattern contrasts with 3,4-difluoro in the queried compound, altering electronic interactions and biological targets.

Flutolanil

- Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .

- Application : Fungicide inhibiting succinate dehydrogenase.

- Comparison : The trifluoromethyl group in flutolanil increases electronegativity and resistance to hydrolysis, whereas the dibutyl groups in this compound may enhance persistence in lipid-rich environments.

Physicochemical and Pharmacokinetic Insights

Table 1: Comparative Properties of Selected Benzamides

*Predicted using fragment-based methods.

†Estimated based on dibutyl groups and fluorine contributions.

Key Observations:

- Metabolic Stability: Fluorine at 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in CI-1040’s metabolite profile .

- Bioavailability : Dibutyl groups could hinder solubility, mirroring challenges faced by CI-1040 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.